REACTION_SMILES
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[C:13]([CH3:14])([CH3:15])([CH3:16])[Si:17]([CH3:18])([CH3:19])[Cl:20].[CH3:31][CH2:32][O:33][CH2:34][CH3:35].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH:1][CH2:2][CH2:3][CH2:4][C:5](=[O:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1.[nH:21]1[cH:22][cH:23][n:24][cH:25]1>>[O:1]([CH2:2][CH2:3][CH2:4][C:5](=[O:6])[c:7]1[cH:8][cH:9][cH:10][cH:11][cH:12]1)[Si:17]([C:13]([CH3:14])([CH3:15])[CH3:16])([CH3:18])[CH3:19]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CCCO)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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Type
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product
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Smiles
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CC(C)(C)[Si](C)(C)OCCCC(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |